7-Desmethyl-3-hydroxyagomelatine: A Technical Guide to Synthesis and Characterization
7-Desmethyl-3-hydroxyagomelatine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-desmethyl-3-hydroxyagomelatine, a primary metabolite of the antidepressant drug agomelatine (B1665654). While detailed proprietary synthesis and characterization data are not fully available in the public domain, this document consolidates existing knowledge to propose a viable synthetic route, summarize key analytical data, and discuss the known biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the study of agomelatine metabolism, related compound synthesis, and drug development.
Introduction
7-Desmethyl-3-hydroxyagomelatine, chemically known as N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide, is a significant metabolite of agomelatine. Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist, approved for the treatment of major depressive disorder. The metabolism of agomelatine is extensive and primarily mediated by cytochrome P450 enzymes, leading to hydroxylated and demethylated derivatives. Understanding the synthesis and properties of its metabolites is crucial for a complete pharmacological and toxicological profile of the parent drug. 7-Desmethyl-3-hydroxyagomelatine is reported to be less pharmacologically active than agomelatine itself[1][2].
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 7-desmethyl-3-hydroxyagomelatine from agomelatine.
Experimental Protocols (Proposed)
Step 1: O-Demethylation of Agomelatine to 7-Desmethyl-agomelatine
A general procedure for the demethylation of methoxy-naphthalene derivatives can be adapted. One such method involves the use of strong acids like hydrobromic acid (HBr).
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Reaction: Agomelatine is treated with a strong demethylating agent, such as 48% aqueous HBr or boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane (B109758) for BBr₃).
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Conditions: The reaction mixture is typically heated under reflux for several hours until the demethylation is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. Purification is generally achieved by recrystallization or column chromatography on silica (B1680970) gel to yield 7-desmethyl-agomelatine[3].
Step 2: Aromatic Hydroxylation of 7-Desmethyl-agomelatine
The introduction of a hydroxyl group at the C3 position of the naphthalene (B1677914) ring is a more complex step. This is an electrophilic substitution on an activated aromatic system.
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Strategy: A direct and selective hydroxylation of the electron-rich naphthalene ring of 7-desmethyl-agomelatine is required. This could potentially be achieved using various oxidizing agents. The directing effects of the existing hydroxyl and ethylacetamide groups would influence the position of hydroxylation. Given that this is a metabolic conversion, a biomimetic approach using P450 enzyme mimics could also be explored.
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Challenges: Achieving regioselectivity for the C3 position over other positions on the naphthalene ring is a significant challenge in chemical synthesis. Protection of the existing phenolic group might be necessary before proceeding with the hydroxylation.
Characterization Data
Comprehensive spectroscopic data for 7-desmethyl-3-hydroxyagomelatine is scarce. The most definitive characterization data available comes from a validated LC-MS/MS method for its quantification in human plasma[4].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [5] |
| Molecular Weight | 245.28 g/mol | [5] |
| CAS Number | 166527-00-0 | [1][5] |
Mass Spectrometry
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of agomelatine and its metabolites[4]. The key parameters for 7-desmethyl-3-hydroxyagomelatine are summarized below.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transition (MRM) | m/z 260.1 → 201.1 |
Note: The precursor ion m/z of 260.1 likely corresponds to the protonated molecule [M+H]⁺, where M is the molecular weight of 7-desmethyl-3-hydroxyagomelatine (245.28). The discrepancy might be due to adduct formation or experimental conditions.
Caption: Mass spectrometry fragmentation of 7-desmethyl-3-hydroxyagomelatine.
Biological Activity and Signaling Pathways
7-Desmethyl-3-hydroxyagomelatine is a metabolite of agomelatine and is reported to have lower pharmacological activity than the parent compound[1][2]. Agomelatine's primary mechanism of action involves agonism at melatonin (B1676174) receptors (MT1 and MT2) and antagonism at the serotonin 5-HT2C receptor[6][7]. This dual action is believed to contribute to its antidepressant and circadian rhythm-regulating effects.
While specific binding affinity data (e.g., Ki or IC50 values) for 7-desmethyl-3-hydroxyagomelatine are not available, its reduced activity implies a lower affinity for these receptors compared to agomelatine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. 7-Desmethyl Agomelatine|N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide [benchchem.com]
- 4. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Desmethyl-3-hydroxyagomelatine - CAS - 166527-00-0 | Axios Research [axios-research.com]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
